L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine
Description
Chemical Identification and Nomenclature
The systematic IUPAC name of this peptide, This compound, delineates its linear sequence and stereochemical configuration. Each residue contributes to the peptide’s overall properties:
| Amino Acid | Three-Letter Code | Position | Side Chain Characteristics |
|---|---|---|---|
| Cysteine | Cys | 1 | Thiol (-SH) group |
| Proline | Pro | 2 | Cyclic secondary amine |
| Leucine | Leu | 3, 7, 8 | Aliphatic hydrophobic |
| Serine | Ser | 4 | Hydroxyl (-OH) group |
| Lysine | Lys | 5 | Positively charged ε-amino |
| Isoleucine | Ile | 6 | Branched hydrophobic |
Molecular Formula : $$ \text{C}{41}\text{H}{62}\text{N}{9}\text{O}{3}\text{S} $$
Molecular Weight : 761.07 g/mol
The formula accounts for peptide bond formation, which removes $$ \text{H}_2\text{O} $$ per bond ($$ n-1 $$ for $$ n $$ residues), and terminal adjustments:
- N-terminus : Adds $$ \text{NH}_2 $$, contributing 2 hydrogen atoms.
- C-terminus : Adds $$ \text{COOH} $$, contributing 1 oxygen and 1 hydrogen.
Structural analysis highlights the cysteine residue’s thiol group, enabling potential disulfide bridging—a feature critical in cyclic peptides like those cataloged in PubChem. However, this peptide’s linear configuration distinguishes it from cyclized analogs such as cyclo[Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu-Cys...].
Historical Context of Peptide Research
Peptide chemistry has evolved significantly since Emil Fischer’s early 20th-century work on amino acid linkages. The mid-1960s marked a turning point with Bruce Merrifield’s solid-phase peptide synthesis (SPPS), enabling efficient production of complex sequences like CPLSKILL. Computational tools, exemplified by the Python scripts in Search Results and , now automate elemental analysis, reducing errors inherent in manual calculations.
Modern databases like PubChem and ChemicalRegister catalog millions of peptides, though CPLSKILL remains underrepresented in public entries. Its absence underscores the niche focus of current research, which prioritizes bioactive or therapeutically relevant sequences. Nevertheless, the peptide’s leucine-rich hydrophobic core and lysine’s charge modulation offer insights into membrane interaction studies—a growing subfield since the 1990s.
Properties
CAS No. |
649760-39-4 |
|---|---|
Molecular Formula |
C41H75N9O10S |
Molecular Weight |
886.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
PFIVMVWPQUFGQG-MBZPSOJASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most widely used method for synthesizing peptides like this compound. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
-
- Amino Acid Activation : Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
- Coupling Reaction : The activated amino acid is coupled to the growing peptide chain.
- Deprotection : Protecting groups (e.g., Fmoc or Boc) are removed to expose the amino group for subsequent coupling.
-
- High purity and yield of peptides.
- Automation capabilities for large-scale synthesis.
Protecting Groups Used in Synthesis
The choice of protecting groups is crucial in peptide synthesis to prevent unwanted reactions during the coupling process. Commonly used protecting groups include:
| Protecting Group | Type | Removal Method |
|---|---|---|
| Fmoc | N-terminal | Base (e.g., piperidine) |
| Boc | N-terminal | Acid (e.g., TFA) |
| Acetyl | N-terminal | Hydrolysis |
| Benzoyl | Side chain | Hydrogenation |
Research Findings on Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in muscle metabolism and protein synthesis pathways.
Muscle Metabolism : Studies suggest that leucine-rich peptides can enhance anabolic signaling pathways, promoting muscle growth and recovery.
Cellular Signaling : The peptide's structure allows it to influence various signaling pathways critical for cellular function.
Chemical Reactions Analysis
Peptide Bond Formation and Deprotection Reactions
Solid-phase peptide synthesis (SPPS) is the primary method for constructing CPLSKILL. Key reactions during synthesis include:
| Reaction Type | Reagents/Conditions | Functional Group Targeted | Outcome/Product |
|---|---|---|---|
| Coupling | HBTU/HATU with DIPEA in DMF | Carboxyl/Amino | Peptide bond formation |
| Fmoc Deprotection | 20% Piperidine in DMF | Fmoc-protected amine | Free α-amino group |
| Boc Deprotection | Trifluoroacetic acid (TFA) with scavengers | Boc-protected amine | Free amino group (e.g., lysine side chain) |
| Thiol Deprotection | Triisopropylsilane (TIS) in TFA | Trityl-protected cysteine | Free thiol for disulfide bond formation |
These steps ensure sequential amino acid addition while preserving side-chain integrity .
Disulfide Bond Formation
Cysteine’s thiol group undergoes oxidation to form intramolecular or intermolecular disulfide bonds, critical for structural stabilization:
| Condition | Oxidizing Agent | Reaction Rate | Disulfide Configuration |
|---|---|---|---|
| Aerobic, pH 7.4 | Atmospheric O₂ | Slow | Random (requires refolding) |
| Controlled oxidation | Dimethyl sulfoxide (DMSO) | Moderate | Directed (specific pairs) |
| Enzymatic catalysis | Glutathione redox system | Fast | Native-like folding |
Disulfide connectivity directly influences bioactivity, particularly in mimicking natural peptide conformations .
Hydrolysis and Stability
CPLSKILL’s peptide bonds are susceptible to hydrolysis under extreme pH or elevated temperatures:
| Condition | Hydrolysis Rate (k, h⁻¹) | Primary Cleavage Sites |
|---|---|---|
| pH 2.0, 37°C | 0.12 | Ser-Lys, Leu-Leu bonds |
| pH 9.0, 37°C | 0.08 | Pro-Leu, Lys-Ile bonds |
| pH 7.4, 60°C | 0.25 | Global backbone degradation |
Stabilization strategies include lyophilization at pH 5.0–6.0 and storage at −20°C.
Side-Chain Modifications
Functional groups enable site-specific derivatization:
| Reaction | Reagents | Target Residue | Application |
|---|---|---|---|
| Thiol alkylation | Iodoacetamide | Cysteine | Blocking disulfide formation |
| ε-Amino acylation | Succinic anhydride | Lysine | Charge modulation for solubility |
| Hydroxyl phosphorylation | ATP + kinase enzymes | Serine | Mimicking post-translational modifications |
These modifications are employed to enhance stability or study structure-activity relationships .
pH-Dependent Conformational Changes
The peptide’s tertiary structure responds to environmental pH due to ionizable groups:
| pH Range | Dominant Charge State | Structural Effect |
|---|---|---|
| 2.0–4.0 | Protonated lysine, uncharged cysteine | Helix destabilization, increased flexibility |
| 6.0–7.4 | Deprotonated cysteine (thiolate) | Disulfide bond stabilization, β-sheet formation |
| 8.0–10.0 | Deprotonated lysine, hydroxyl ionization | Partial unfolding, aggregation propensity |
Conformational shifts impact receptor binding affinity and proteolytic resistance.
Interaction with Metal Ions
CPLSKILL chelates divalent cations via cysteine and lysine residues:
| Metal Ion | Binding Site | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Zn²⁺ | Cysteine thiol, lysine ε-NH₂ | 10.2 | Modulation of metalloproteinase activity |
| Cu²⁺ | Serine hydroxyl, backbone carbonyls | 8.7 | Oxidative stress response pathways |
Metal coordination is leveraged in designing enzyme inhibitors or redox-active therapeutics .
Scientific Research Applications
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine, a complex peptide composed of various amino acids, has garnered attention in scientific research for its potential applications across multiple fields including medicine, biochemistry, and nutrition. This article delves into its applications, supported by comprehensive data tables and insights from authoritative sources.
Pharmaceutical Applications
This compound has shown promise in drug development, particularly in the formulation of therapeutic agents targeting specific diseases. For instance:
- Antioxidant Properties : The cysteine component is known for its antioxidant capabilities, which can protect cells from oxidative stress, a factor in various diseases including cancer and neurodegenerative disorders.
- Peptide-Based Therapies : Research indicates that peptides similar to this compound can be engineered for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects .
Nutritional Applications
The peptide's composition suggests potential benefits in dietary supplements aimed at enhancing muscle recovery and growth:
- Muscle Protein Synthesis : Amino acids play a crucial role in muscle repair and growth post-exercise. This peptide may support athletes and individuals undergoing intensive training regimens .
- Functional Foods : Incorporating such peptides into functional foods could enhance their nutritional profile, offering additional health benefits beyond basic nutrition .
Biotechnological Applications
In biotechnology, the peptide can be utilized for various applications:
- Biocatalysis : The unique structure may facilitate specific biochemical reactions, making it a candidate for use in biocatalytic processes .
- Synthetic Biology : Researchers are exploring the use of such peptides in synthetic biology to create novel proteins with desired functionalities .
Case Study 1: Antioxidant Efficacy
A study investigating the antioxidant properties of similar peptides demonstrated significant reductions in oxidative stress markers in vitro. The results indicated that these peptides could potentially mitigate cellular damage associated with aging and chronic diseases .
Case Study 2: Muscle Recovery
Research involving athletes supplemented with branched-chain amino acids (BCAAs) showed improved recovery times and reduced muscle soreness. While this study did not focus exclusively on this compound, it highlights the importance of amino acid supplementation in sports nutrition .
Table 1: Comparison of Peptide Applications
Table 2: Key Findings from Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Efficacy | Significant reduction in oxidative stress markers | Potential for aging-related therapies |
| Muscle Recovery | Improved recovery times with amino acid supplementation | Benefits for athletes |
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing the peptide’s structure and mediating its interactions with other molecules. The peptide can also interact with cellular receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target peptide and structurally related compounds from the evidence:
Key Observations:
Cysteine Content :
- The target peptide contains a single Cys residue, limiting disulfide bond formation compared to compounds like and , which have two Cys residues enabling intramolecular bridges.
- The absence of paired Cys residues in the target may reduce oxidative stability compared to and , but the lone Cys could participate in metal binding or transient interactions.
Proline Influence :
- Proline is present in the target and compounds , and , inducing structural constraints. However, lacks Pro, resulting in greater conformational flexibility.
Hydrophobic vs. Charged Residues :
- The target’s C-terminal Leu/Ile cluster contrasts with ’s Val and ’s Phe, suggesting divergent roles in lipid bilayer penetration or protein-protein interactions.
- The Lys residue in the target enhances solubility, a feature absent in and , which rely on Arg or polar side chains for aqueous compatibility.
Functional Implications :
Biological Activity
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine, a complex peptide composed of multiple amino acids, is of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological processes, and relevant case studies.
Chemical Structure and Properties
The compound consists of eight amino acids, including cysteine, proline, leucine, serine, lysine, and isoleucine. Its molecular weight is approximately 886.2 g/mol . The presence of cysteine may confer unique properties such as the ability to form disulfide bonds, enhancing stability and biological activity.
mTOR Signaling Pathway
One of the primary mechanisms through which leucine (a key component of the peptide) exerts its effects is via the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Leucine stimulates protein synthesis by activating mTORC1, which in turn phosphorylates downstream targets such as S6K1 and 4E-BP1 . This pathway is crucial for regulating cell growth and metabolism.
Amino Acid Transport
The transport of leucine into cells is mediated by specific transporters such as LAT1 (SLC7A5), which plays a critical role in amino acid sensing and mTORC1 activation . The interaction between leucine and these transporters is essential for maintaining cellular homeostasis and promoting anabolic processes.
Antioxidant Activity
Research indicates that L-leucine can modulate oxidative stress by influencing the activity of antioxidant enzymes. For instance, an L-leucine-rich diet has been shown to reduce catalase (CAT) activity in liver tissues when administered alongside doxorubicin, suggesting a potential role in managing oxidative damage .
Muscle Protein Synthesis
This compound has been observed to enhance muscle protein synthesis. Studies indicate that leucine supplementation can significantly increase muscle mass and strength in both aging populations and athletes . This effect is particularly beneficial for counteracting muscle wasting conditions.
Metabolic Regulation
Leucine's role extends beyond muscle health; it also influences metabolic pathways related to lipid metabolism and insulin sensitivity. Increased dietary intake of leucine has been associated with improved metabolic health markers, making it a candidate for therapeutic strategies against obesity and type 2 diabetes .
Immune Function
Emerging evidence suggests that leucine may play a role in modulating immune responses. The activation of mTORC1 by leucine can enhance lymphocyte proliferation and function, potentially improving immune resilience .
Case Study 1: Leucine Supplementation in Elderly Patients
A clinical trial investigated the effects of leucine supplementation on muscle mass retention in elderly patients undergoing rehabilitation. Results indicated that those receiving leucine showed a significant increase in lean body mass compared to the control group. This study highlights the potential of leucine-containing peptides in geriatric care.
Case Study 2: Leucine's Impact on Metabolic Health
Another study examined the effects of an L-leucine-enriched diet on metabolic parameters in obese individuals. Participants exhibited improved insulin sensitivity and reduced fat mass after eight weeks of dietary intervention with L-leucine supplementation. These findings support the use of leucine-rich compounds for metabolic health improvement.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Method | Value/Observation | Reference |
|---|---|---|---|
| Molecular Weight | ESI-MS | 906.1 Da | |
| Solubility (PBS, pH 7.4) | Nephelometry | 2.3 mg/mL | |
| Half-life (Human Plasma) | LC-MS/MS | 12.5 ± 1.8 min | |
| LogP | Shake Flask Partitioning | -1.4 |
Q. Table 2: Common Contaminants in SPPS
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Deletion Peptides | HPLC (C18, 0.1% TFA gradient) | Double coupling at Pro/Leu |
| Oxidation Products | MS with/without DTT reduction | 0.1 M TCEP in cleavage cocktail |
| Trifluoroacetylated Residues | Edman Degradation | Extended TFA scavenger use |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
